7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one
Description
7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-methoxy-6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H28N2O5/c1-17-14-25(29)32-23-16-22(31-3)18(15-21(17)23)4-9-24(28)27-12-10-26(11-13-27)19-5-7-20(30-2)8-6-19/h5-8,14-16H,4,9-13H2,1-3H3 |
InChI Key |
BJHBOJVORNUYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of a base such as potassium carbonate. This is followed by a reaction with 4-(4-methoxyphenyl)piperazine and subsequent cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 7-hydroxy-4-methylcoumarin share a similar core structure.
Piperazine Derivatives: Compounds like 4-(4-methoxyphenyl)piperazine have similar functional groups.
Uniqueness
What sets 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one is a novel synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chromenone backbone with methoxy and piperazine substituents, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the findings from several key studies:
The anticancer activity of this compound is attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound interacts with tubulin, preventing its polymerization, which is essential for mitotic spindle formation during cell division .
- Apoptosis Induction : It activates key caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells .
- Targeting Growth Factor Receptors : The binding to METAP2 and EGFR suggests a potential pathway for inhibiting tumor growth by disrupting signaling pathways involved in cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study conducted by Yang et al. (2012) found that the compound demonstrated an IC50 value of 0.28 μg/mL against MCF-7 cells, indicating potent cytotoxicity. The study also explored the molecular docking interactions with tubulin, confirming the binding affinity through hydrogen bonds and π-cation interactions .
- In Vivo Efficacy : In animal models, the compound was administered at varying doses to evaluate its therapeutic potential against tumor growth. Results showed a significant reduction in tumor size compared to control groups, further supporting its anticancer properties.
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